molecular formula C8H14NNaO9S B1383462 Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate CAS No. 660839-03-2

Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate

Cat. No.: B1383462
CAS No.: 660839-03-2
M. Wt: 323.26 g/mol
InChI Key: HLHKQQNDEAKHNF-SZPCUAKFSA-M
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Description

Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate typically involves multiple steps, including stereoselective reduction and sulfation reactions. One common method involves the stereoselective reduction of a related ketone compound to obtain the desired stereochemistry, followed by sulfation to introduce the sulfate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as chromatography for purification and characterization of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its sulfate group, in particular, differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

IUPAC Name

sodium;[(2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHKQQNDEAKHNF-SZPCUAKFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate
Reactant of Route 2
Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate
Reactant of Route 3
Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate
Reactant of Route 4
Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate
Reactant of Route 5
Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate
Reactant of Route 6
Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate

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